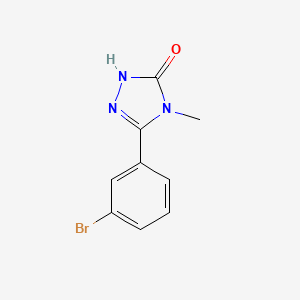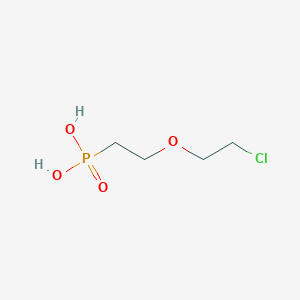
2-(2-Chloroethoxy)ethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethoxy)ethylphosphonic acid is a chemical compound with the molecular formula C4H10ClO4P . It has a molecular weight of 188.55 . The compound is colorless and has an oil-like form . It is slightly soluble in chloroform and methanol .
Synthesis Analysis
The synthesis of 2-(2-Chloroethoxy)ethylphosphonic acid can be achieved using 2-chloroethoxy ethanol as a starting material . The reaction process involves the use of water as solvents and nitric acid for direct oxidation to obtain the products .Molecular Structure Analysis
The molecular structure of 2-(2-Chloroethoxy)ethylphosphonic acid consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The compound has a molar refractivity of 37.1±0.3 cm^3 .Physical And Chemical Properties Analysis
2-(2-Chloroethoxy)ethylphosphonic acid has a predicted boiling point of 367.7±48.0 °C and a predicted density of 1.434±0.06 g/cm^3 . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere . The compound has a predicted pKa value of 2.13±0.10 .Aplicaciones Científicas De Investigación
Agriculture: Ripening Agent
2-(2-Chloroethoxy)ethylphosphonic acid: , commonly known as Ethephon, is widely used in agriculture to promote ripening in fruits. For instance, its application on fig fruits stimulates ripening and color change from green to bluish-black within 8 days. This compound accelerates the degradation of chlorophylls and carotenoids, leading to the desired ripening effect .
Biological Studies: Composition Analysis
In biological research, this chemical serves as a crucial tool for studying the composition of technical ethephon, a plant growth regulator. It helps in understanding the biochemical pathways and the impact of ethephon on plant physiology .
Industrial Processes: Synthesis of Polymers
The compound finds its use in the synthesis of polymers due to its reactive phosphonic acid group. It can act as a monomer or a cross-linking agent, contributing to the development of materials with specific properties .
Environmental Impact: Degradation Studies
Environmental studies utilize 2-(2-Chloroethoxy)ethylphosphonic acid to assess its degradation and impact on ecosystems. Research in this area is crucial for understanding the long-term effects of agricultural chemicals on the environment .
Biotechnology: Gene Expression Studies
In biotechnology, this compound is used to study gene expression related to ethylene production. Ethylene is a hormone involved in various plant processes, and understanding its synthesis and regulation is vital for crop improvement strategies .
Food Industry: Safety and Quality Control
The food industry employs 2-(2-Chloroethoxy)ethylphosphonic acid for safety and quality control purposes. It is used to ensure that the levels of ethephon residue in food products are within safe limits, thus maintaining food quality and compliance with health regulations .
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.
Biochemical Pathways
The biochemical pathways affected by 2-(2-Chloroethoxy)ethylphosphonic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloroethoxy)ethylphosphonic acid . These factors include temperature, pH, and the presence of other compounds.
Propiedades
IUPAC Name |
2-(2-chloroethoxy)ethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO4P/c5-1-2-9-3-4-10(6,7)8/h1-4H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFEXYPIFCIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)ethylphosphonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


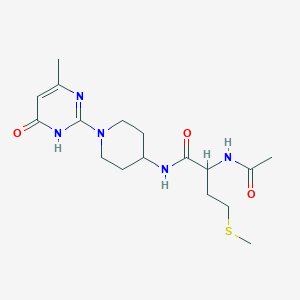
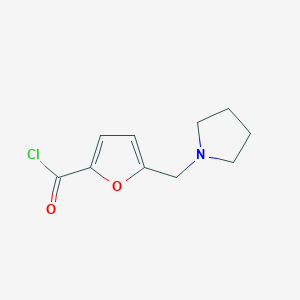
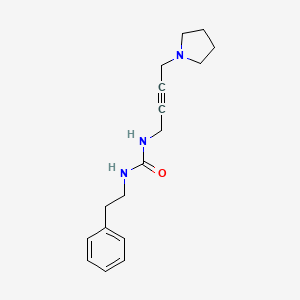
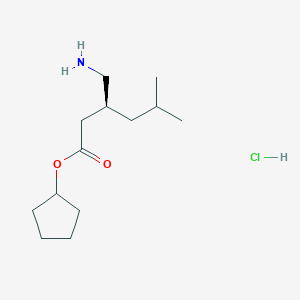

![N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2960141.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2960143.png)

![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)

![3-(4-chlorophenyl)-5-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)
![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)
